molecular formula C21H20N4 B11308825 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11308825
M. Wt: 328.4 g/mol
InChI Key: TVHCJVFJUORPRX-UHFFFAOYSA-N
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Description

3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused pyrazole and pyrimidine ring system, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-(4-methylphenyl)pyrazole with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of CDK2, blocking its activity and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development.

Properties

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H20N4/c1-14-9-11-17(12-10-14)20-16(3)21-22-15(2)13-19(25(21)24-20)23-18-7-5-4-6-8-18/h4-13,23H,1-3H3

InChI Key

TVHCJVFJUORPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=CC=C4

Origin of Product

United States

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